3-(3,5-Dimethyl-1H-pyrazol-1-YL)propanoic acid hydrochloride
Overview
Description
3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound has a pyrazolyl group attached to a propanoic acid moiety, and it is further modified with hydrochloride to form its salt.
Mechanism of Action
Target of Action
Similar compounds have been found to have high affinity for αvβ6 integrin , which plays a crucial role in cell adhesion and signal transduction.
Mode of Action
It’s known that similar compounds interact with their targets through binding to the active site, characterized by lower binding free energy .
Pharmacokinetics
A similar compound was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid hydrochloride typically involves the following steps:
Formation of 3,5-Dimethyl-1H-pyrazole: This can be achieved by reacting hydrazine with a suitable diketone or β-diketone under acidic conditions.
Attachment of Propanoic Acid: The pyrazole ring is then reacted with propanoic acid chloride in the presence of a base such as triethylamine to form the corresponding ester.
Hydrochloride Formation: The ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be used to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the propanoic acid moiety to its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can be performed to reduce the pyrazole ring or the propanoic acid moiety.
Substitution: Substitution reactions can occur at the pyrazole ring, especially at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Alcohols and amines.
Substitution: Substituted pyrazoles and propanoic acid derivatives.
Scientific Research Applications
3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid hydrochloride has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in biological studies to investigate the effects of pyrazole derivatives on various biological systems.
Medicine: It has potential therapeutic applications, including antileishmanial and antimalarial activities.
Industry: It can be used in the development of new materials and chemicals with specific properties.
Comparison with Similar Compounds
3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid: This compound has a similar pyrazole ring but with a benzoic acid moiety instead of propanoic acid.
3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-amine: This compound has an amine group instead of the carboxylic acid group.
Uniqueness: 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid hydrochloride is unique due to its specific combination of the pyrazole ring and propanoic acid moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-6-5-7(2)10(9-6)4-3-8(11)12;/h5H,3-4H2,1-2H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHLOVSNZNZVSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609395-88-1 | |
Record name | 1H-Pyrazole-1-propanoic acid, 3,5-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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